

OncoACP3 Uptake in Prostate Cancer: An Objective Comparison with Current Standards

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **OncoACP3** PET imaging with the current standard, PSMA PET, focusing on the correlation of tracer uptake with Gleason score and Prostate-Specific Antigen (PSA) levels. The information is based on the latest available preclinical and emerging clinical data.

Introduction to OncoACP3

OncoACP3 is a novel small-molecule radiotracer with an exceptionally high affinity for Prostatic Acid Phosphatase (ACP3), an enzyme that is abundantly expressed in prostate cancer tissue but has minimal presence in most other normal organs.[1][2][3] This differential expression profile suggests that targeting ACP3 could offer a clearer and more precise imaging modality for prostate cancer compared to the current standard, Prostate-Specific Membrane Antigen (PSMA) targeted agents.[1] OncoACP3 can be labeled with Gallium-68 (68Ga) for PET imaging or with therapeutic radioisotopes like Lutetium-177 (177Lu) and Actinium-225 (225Ac) for theranostic applications.[1][3]

Correlation of OncoACP3 Uptake with Gleason Score and PSA Levels

Emerging clinical data from early studies provide initial insights into the relationship between **OncoACP3** uptake, measured as the Maximum Standardized Uptake Value (SUVmax), and



key prognostic indicators of prostate cancer: the Gleason score and PSA levels.

OncoACP3 Uptake and Gleason Score

A key finding from a retrospective analysis of the first 25 patients scanned with ⁶⁸Ga-OncoACP3-DOTA PET is that there appears to be no association between OncoACP3 uptake and the Gleason Score. This suggests that the intensity of OncoACP3 uptake may not directly correlate with the aggressiveness of the tumor as defined by the Gleason grading system.

OncoACP3 Uptake and PSA Levels

The correlation between **OncoACP3** uptake and PSA levels is still under investigation in ongoing clinical trials. Patient eligibility for these trials includes individuals with suspected recurrence based on elevated serum PSA levels (e.g., a progressive and confirmed serum PSA level > 0.2 ng/mL), indicating that the relationship between **OncoACP3** uptake and various PSA levels is a key area of interest.[4] However, specific quantitative data correlating SUVmax with a range of PSA levels from these early studies is not yet publicly available.

Comparative Performance: OncoACP3 vs. PSMA PET

Initial head-to-head comparisons of ⁶⁸Ga-**OncoACP3**-DOTA PET with PSMA-targeted PET (¹⁸F-PSMA-1007 or ⁶⁸Ga-PSMA-11) in patients with prostate cancer have revealed several key differences and potential advantages for **OncoACP3**.

Table 1: Quantitative Comparison of **OncoACP3** and PSMA PET Tracer Uptake



Feature	⁶⁸ Ga-OncoACP3-DOTA	PSMA-PET (¹⁸ F-PSMA- 1007)
Tumor Uptake	High and specific tumor uptake has been demonstrated.[5] In some cases, higher tumor uptake was observed compared to PSMA PET.	High tumor uptake is characteristic of PSMA-avid lesions.
Normal Organ Biodistribution	Favorable biodistribution with significantly lower uptake in the liver, kidneys, parotid glands, and small intestine compared to ¹⁸ F-PSMA-1007.	Specific uptake is commonly observed in the salivary glands, lacrimal glands, liver, spleen, and kidneys.
Lesion Detection	Has shown complementary or superior lesion detection compared to PSMA tracers. In a retrospective analysis of 27 scans, ⁶⁸ Ga-OncoACP3-DOTA demonstrated superior diagnostic performance to matched PSMA PET in 12 of the scans (55%).[6]	The established standard for sensitive detection of metastatic prostate cancer.
Tumor-to-Organ Ratio	Generally superior tumor-to- organ ratio due to lower background uptake in healthy tissues.	Can be limited by physiological uptake in surrounding organs.

Experimental Protocols 68Ga-OncoACP3 PET/CT Imaging Protocol (Based on Phase I Clinical Trial NCT06840535)

This protocol outlines the methodology for ⁶⁸Ga-**OncoACP3** PET/CT imaging as described in the ongoing Phase I clinical trial.



- Patient Population: Eligible patients are males aged 18 years or older with a diagnosis of prostate cancer in one of the following categories:
 - Suspected metastasis and are candidates for initial definitive therapy.
 - Suspected recurrence based on a progressive and confirmed serum PSA level > 0.2 ng/mL.
 - Metastatic disease who might be candidates for treatment with ¹⁷⁷Lu-labelled PSMA ligands.[4]
- Radiotracer Administration: A single intravenous bolus of ⁶⁸Ga-OncoACP3 is administered to the patient.[4]
- PET/CT Imaging: A series of PET/CT scans are performed to assess the biodistribution,
 pharmacokinetics, and dosimetry of the radiotracer.[4]
- Image Analysis: The uptake of ⁶⁸Ga-OncoACP3 in tumors and normal organs is quantified using semi-quantitative parameters such as SUVmax and SUVmean. The correlation of tracer uptake with immunopathology staining for ACP3 is also evaluated in patients who undergo surgery or tumor biopsy.[4]

Signaling Pathways and Uptake Mechanism

The uptake of **OncoACP3** is predicated on its high affinity for the ACP3 enzyme expressed on the surface of prostate cancer cells. The expression of the ACP3 gene is, in part, regulated by the androgen receptor (AR) signaling pathway, a critical driver in prostate cancer development and progression.

Androgen Receptor Signaling Pathway Leading to ACP3 Expression

Caption: Androgen receptor signaling pathway leading to ACP3 expression and **OncoACP3** binding.

The binding of androgens to the androgen receptor in the cytoplasm leads to its translocation to the nucleus, where it binds to androgen response elements on DNA, promoting the

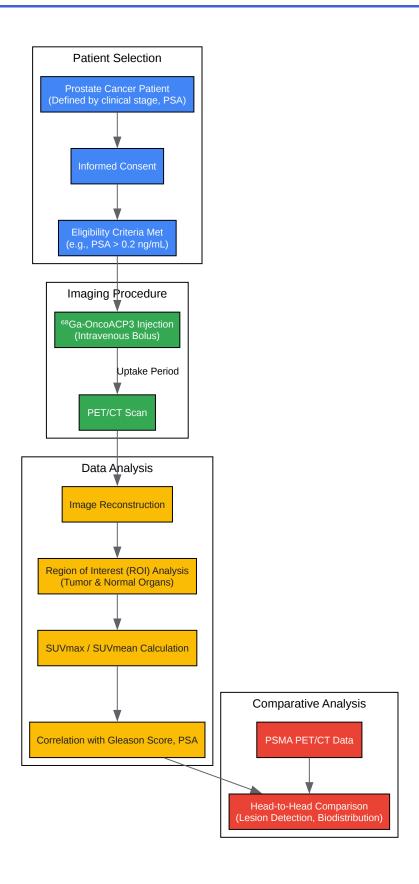


transcription of target genes, including ACP3.[5][7][8] Other transcription factors such as NF-κB and HIF2α have also been shown to regulate ACP3 gene expression.[9] The translated ACP3 protein is then expressed on the cell surface, where it can be targeted by the **OncoACP3** radiotracer.

Experimental Workflow

The process from patient selection to data analysis for assessing **OncoACP3** uptake is a multistep workflow.





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Caption: Experimental workflow for ⁶⁸Ga-OncoACP3 PET/CT imaging and analysis.



Conclusion

OncoACP3 is a promising new radiotracer for prostate cancer imaging that demonstrates high tumor uptake and a favorable safety and biodistribution profile in early clinical studies. A notable preliminary finding is the lack of association between OncoACP3 uptake and Gleason score, suggesting it may provide information independent of tumor grade. While its correlation with PSA levels is still being elucidated, its complementary and sometimes superior performance compared to PSMA PET indicates its potential to become a valuable tool in the diagnosis and management of prostate cancer. Further data from ongoing and future clinical trials will be crucial to fully define its role in the clinical setting.

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